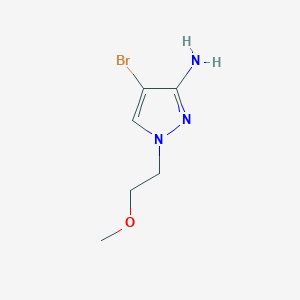
4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine is an organic compound with the molecular formula C6H9BrN2O It is a pyrazole derivative that features a bromine atom at the 4-position and a methoxyethyl group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Bromination: The pyrazole ring is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the methoxyethyl group: This step involves the alkylation of the pyrazole ring with 2-methoxyethyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and reduction reactions: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the pyrazole ring.
Coupling reactions: Products include biaryl compounds formed through the coupling of the pyrazole ring with an arylboronic acid.
Applications De Recherche Scientifique
4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological research: It can be used as a probe to study various biological processes and pathways.
Chemical synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-(2-methoxyethyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the nature of the target and the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: Lacks the methoxyethyl group, which may affect its reactivity and applications.
1-(2-Methoxyethyl)-1H-pyrazole:
4-Chloro-1-(2-methoxyethyl)-1H-pyrazol-3-amine: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and applications.
Propriétés
Formule moléculaire |
C6H10BrN3O |
|---|---|
Poids moléculaire |
220.07 g/mol |
Nom IUPAC |
4-bromo-1-(2-methoxyethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10BrN3O/c1-11-3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
Clé InChI |
GRNJFCYDTMMZNS-UHFFFAOYSA-N |
SMILES canonique |
COCCN1C=C(C(=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


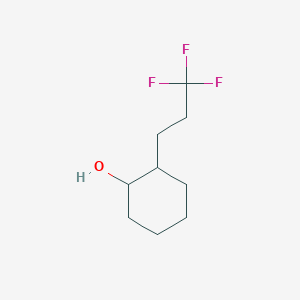
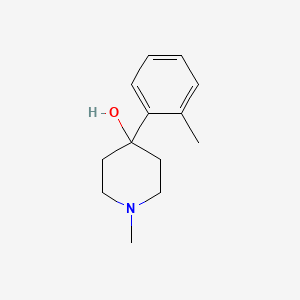
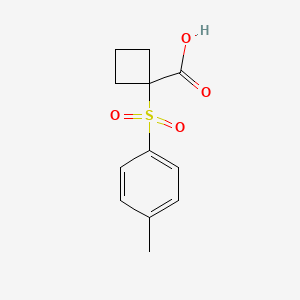
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![4-{Bicyclo[2.2.1]heptan-2-yl}-1,3-oxazolidin-2-one](/img/structure/B13223478.png)
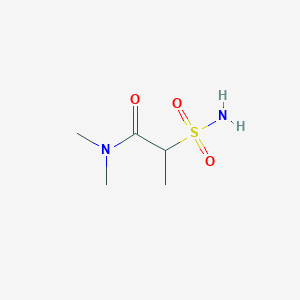


![3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
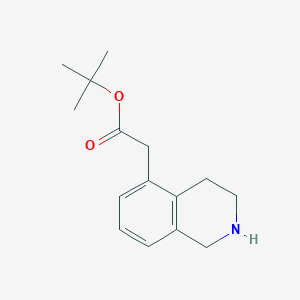
![2-[5-(3-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13223499.png)

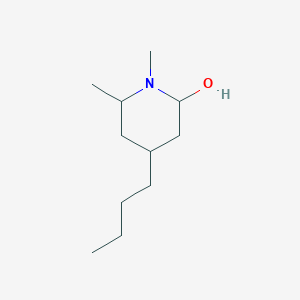
![3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13223524.png)
